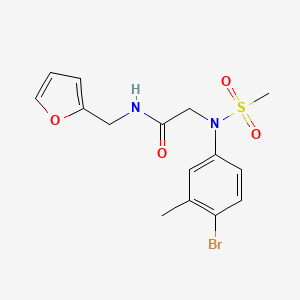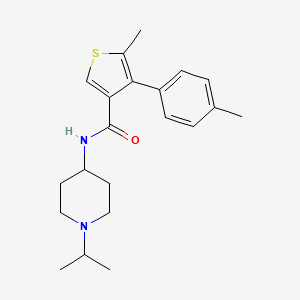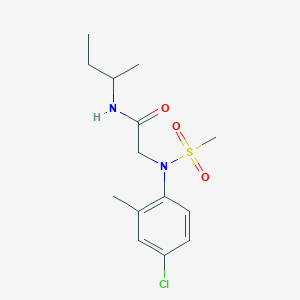
ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate, also known as ET-1, is a synthetic compound that belongs to the indole family. It is widely used in scientific research for its pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors in the body.
Wirkmechanismus
Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate works by inhibiting the activity of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain. This increased level of acetylcholine can improve cognitive function and memory. In addition, ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate modulates the activity of certain receptors in the body, including the serotonin receptor. This modulation can lead to a range of physiological effects, including changes in blood pressure, heart rate, and gastrointestinal motility.
Biochemical and Physiological Effects:
ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory, as well as modulate the activity of certain receptors in the body. This modulation can lead to changes in blood pressure, heart rate, and gastrointestinal motility.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate has several advantages for lab experiments, including its ability to modulate the activity of certain enzymes and receptors in the body. However, it also has limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate. One area of research is to further explore its ability to modulate the activity of certain enzymes and receptors in the body. This could lead to the development of new drugs for the treatment of a range of conditions, including Alzheimer's disease and depression.
Another area of research is to investigate the potential toxicity of ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate and to develop safer methods for its synthesis and handling. This could help to ensure that ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate can be used safely in laboratory experiments and potentially in clinical settings.
Conclusion:
In conclusion, ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate is a synthetic compound that has been extensively studied for its pharmacological properties. It has been shown to modulate the activity of certain enzymes and receptors in the body, leading to a range of biochemical and physiological effects. While it has several advantages for lab experiments, including its ability to improve cognitive function and memory, it also has limitations, including its potential toxicity. Further research is needed to fully understand the potential of ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate and to develop safer methods for its synthesis and handling.
Synthesemethoden
Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate can be synthesized through a multistep process involving the reaction of indole-3-carboxylic acid with ethyl chloroformate and 3,3-dimethylbutyric anhydride. The resulting product is then subjected to hydrolysis and purification to obtain ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate in its pure form.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate has been extensively studied for its pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
In addition, ethyl 5-hydroxy-1,2,7-trimethyl-4-(propionyloxy)-1H-indole-3-carboxylate has been found to modulate the activity of certain receptors in the body, including the serotonin receptor. This modulation can lead to a range of physiological effects, including changes in blood pressure, heart rate, and gastrointestinal motility.
Eigenschaften
IUPAC Name |
ethyl 5-hydroxy-1,2,7-trimethyl-4-propanoyloxyindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-6-12(20)23-16-11(19)8-9(3)15-14(16)13(10(4)18(15)5)17(21)22-7-2/h8,19H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZJFNAVCPJSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C2=C1C(=C(N2C)C)C(=O)OCC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-1,2,7-trimethyl-4-propanoyloxyindole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,5S*,9aS*)-5-(6-chloro-1,3-benzodioxol-5-yl)-2-cyclopentylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885384.png)
![2-[2,6-bis(benzyloxy)-4-pyrimidinyl]-2-propanol](/img/structure/B4885392.png)


![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)

![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)

![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)